![molecular formula C7H3BrN2O B8103115 5-Bromopyrrolo[2,3-c]pyridin-2-one](/img/structure/B8103115.png)
5-Bromopyrrolo[2,3-c]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound with the molecular formula C7H3BrN2O. It is a derivative of azaindole, which is a fused bicyclic structure consisting of a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrrolo[2,3-c]pyridin-2-one typically involves the use of metal-catalyzed cross-coupling reactions. One common method is the palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine with amines, followed by cyclization with alkynes . Another approach involves the use of aminopyridines as starting materials, which are then subjected to various cyclization reactions to form the azaindole core .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods typically involve the use of palladium catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrrolo[2,3-c]pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various functionalized azaindole derivatives, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-Bromopyrrolo[2,3-c]pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 5-Bromopyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell growth, proliferation, and apoptosis, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-azaindole: Another brominated azaindole derivative with similar chemical properties.
5-Bromo-6-hydroxy-7-azaindole: A hydroxylated derivative with potential biological activities.
4-Bromo-6-azaindole: A positional isomer with different substitution patterns
Uniqueness
5-Bromopyrrolo[2,3-c]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromopyrrolo[2,3-c]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQGBQSQINSSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(N=CC2=NC1=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
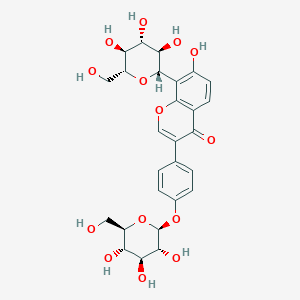
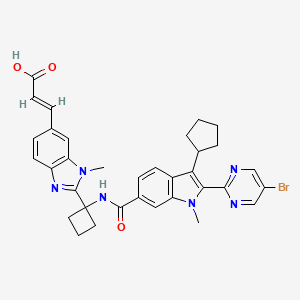



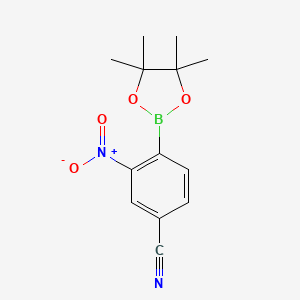
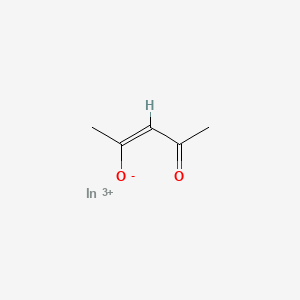
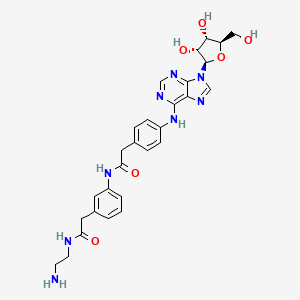
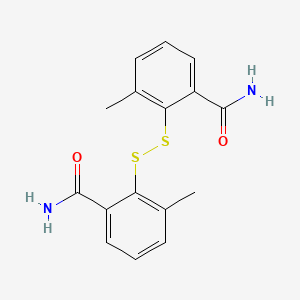
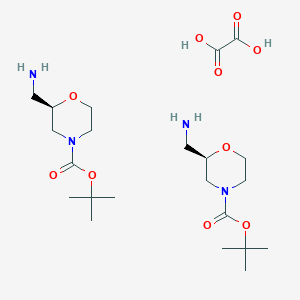
![4-[2-Fluoro-1-(fluoromethyl)ethoxy]aniline hydrochloride](/img/structure/B8103090.png)
![7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8103103.png)
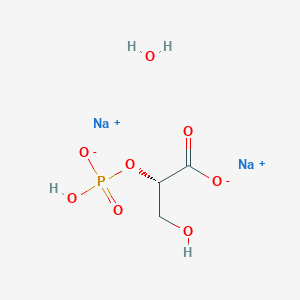
![7-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8103129.png)
